Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium
Description
The compound Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium (hereafter referred to as Pd(dmit)₂·TBA) consists of a Pd²⁺ center coordinated to two bidentate 2-sulfanylidene-1,3-dithiole-4,5-dithiolate (dmit²⁻) ligands, stabilized by the tetrabutylammonium (TBA⁺) counterion. This complex belongs to the broader class of metal-dithiolene complexes, which are renowned for their tunable electronic properties, structural versatility, and applications in conductive materials and catalysis .
Properties
IUPAC Name |
palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.2C3H2S5.Pd/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h2*5-16H2,1-4H3;2*4-5H;/q2*+1;;;+2/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUMQKGIGICMGT-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H72N2PdS10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572873 | |
| Record name | Palladium(2+) N,N,N-tributylbutan-1-aminium 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
984.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72688-90-5 | |
| Record name | Palladium(2+) N,N,N-tributylbutan-1-aminium 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Standard Synthesis via Palladium(II) Chloride and Ligand Precursors
Reaction Overview
The most widely reported synthesis involves the reaction of palladium(II) chloride ($$ \text{PdCl}2 $$) with 1,3-dithiole-2-thione-4,5-dithiol (dmitH$$2$$) in the presence of tetrabutylammonium bromide ($$ \text{(C}4\text{H}9)_4\text{NBr} $$). The reaction proceeds under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates.
Key Steps:
Ligand Deprotonation :
$$ \text{dmitH}2 $$ is deprotonated by tetrabutylammonium bromide in a polar aprotic solvent (e.g., acetonitrile or dimethylformamide).
$$
\text{dmitH}2 + 2 \, (\text{C}4\text{H}9)4\text{NBr} \rightarrow (\text{C}4\text{H}9)4\text{N}_2\text{dmit} + 2 \, \text{HBr}
$$Coordination with Palladium :
The deprotonated dmit ligand reacts with $$ \text{PdCl}2 $$ to form the palladium complex:
$$
\text{PdCl}2 + 2 \, (\text{C}4\text{H}9)4\text{N}2\text{dmit} \rightarrow [(\text{C}4\text{H}9)4\text{N}]2[\text{Pd(dmit)}_2] + 2 \, \text{Cl}^-
$$
Experimental Conditions:
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | Anhydrous acetonitrile | |
| Temperature | Room temperature (20–25°C) | |
| Reaction Time | 12–24 hours | |
| Yield | 75–90% |
Alternative Route Using Sodium Dithiolate (Na$$_2$$dmit)
Procedure
This method utilizes preformed sodium 1,3-dithiole-2-thione-4,5-dithiolate ($$ \text{Na}_2\text{dmit} $$) as the ligand source. The sodium salt is converted to the tetrabutylammonium derivative via cation exchange:
Synthesis of $$ \text{Na}2\text{dmit} $$ :
$$ \text{Na}2\text{dmit} $$ is prepared by reducing carbon disulfide ($$ \text{CS}2 $$) with sodium in anhydrous tetrahydrofuran (THF):
$$
4 \, \text{Na} + 4 \, \text{CS}2 \rightarrow \text{Na}2\text{dmit} + \text{Na}2\text{CS}_3
$$Cation Exchange :
$$ \text{Na}2\text{dmit} $$ is treated with tetrabutylammonium bromide in methanol:
$$
\text{Na}2\text{dmit} + 2 \, (\text{C}4\text{H}9)4\text{NBr} \rightarrow [(\text{C}4\text{H}9)4\text{N}]_2\text{dmit} + 2 \, \text{NaBr}
$$Palladium Complexation :
The tetrabutylammonium dmit salt reacts with $$ \text{PdCl}2 $$ in a 2:1 molar ratio:
$$
\text{PdCl}2 + 2 \, [(\text{C}4\text{H}9)4\text{N}]2\text{dmit} \rightarrow [(\text{C}4\text{H}9)4\text{N}]2[\text{Pd(dmit)}_2] + 2 \, \text{Cl}^-
$$
Advantages:
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from hot chloroform/methanol (3:1 v/v), yielding dark purple crystals.
Spectroscopic Data:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Standard Synthesis | 85 | 90–95 | Moderate | High |
| Na$$_2$$dmit Route | 78 | 95–98 | High | Moderate |
Challenges and Optimizations
Industrial Applications and Patents
The compound is utilized in organic electronics (e.g., conductive polymers) and as a catalyst in cross-coupling reactions. Patent WO2021013693A1 highlights its role in synthesizing antibody-drug conjugates.
Chemical Reactions Analysis
Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different palladium complexes.
Reduction: It can be reduced to yield palladium metal and other by-products.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other chemical groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Introduction to Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium
This compound, commonly referred to as bis(tetrabutylammonium) bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II), is a complex compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes palladium ions coordinated with dithiole ligands and tetrabutylammonium cations. The molecular formula is , and it has a molecular weight of approximately 984.03 g/mol .
Catalysis
One of the primary applications of palladium complexes is in catalysis, particularly in organic synthesis. The compound has been utilized in:
- Cross-Coupling Reactions : It serves as an effective catalyst in reactions such as Suzuki and Heck coupling, facilitating the formation of carbon-carbon bonds.
- Hydrogenation Reactions : The palladium center can activate hydrogen molecules, making it useful for hydrogenation processes in the synthesis of fine chemicals and pharmaceuticals.
Electrochemistry
The compound exhibits interesting electrochemical properties, making it suitable for applications in:
- Electrocatalysis : It can be used to enhance the efficiency of electrochemical reactions, including fuel cells and batteries.
- Sensors : Due to its redox-active nature, it has potential applications in developing sensors for detecting various analytes.
Material Science
In material science, this palladium complex is explored for:
- Nanostructured Materials : It can be employed in the synthesis of palladium nanoparticles, which have applications in catalysis and electronics.
- Conductive Polymers : The compound can be integrated into polymer matrices to improve electrical conductivity.
Biological Applications
Recent studies have indicated potential biological applications:
- Antimicrobial Activity : Research suggests that palladium complexes may exhibit antimicrobial properties, which could be harnessed for medical applications.
- Drug Delivery Systems : The ability to modify the ligand environment allows for the design of drug delivery systems using this compound.
Case Study 1: Catalytic Activity in Cross-Coupling Reactions
A study demonstrated that this compound effectively catalyzed Suzuki coupling reactions under mild conditions. The results showed high yields of biaryl products with minimal side reactions, highlighting its efficiency as a catalyst .
Case Study 2: Electrochemical Performance
In another research project focused on electrochemical applications, this compound was incorporated into a fuel cell system. The findings revealed enhanced performance metrics compared to traditional catalysts, indicating its potential for future energy applications .
Case Study 3: Antimicrobial Properties
A recent investigation explored the antimicrobial properties of palladium complexes against various pathogens. Results indicated that the compound exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing antimicrobial agents .
Mechanism of Action
The mechanism of action of Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium involves its interaction with molecular targets through coordination bonds. The palladium center plays a crucial role in facilitating various chemical reactions by acting as a catalyst. The compound’s unique structure allows it to interact with different pathways, making it versatile in its applications .
Comparison with Similar Compounds
Structural Comparison with Similar Metal-dmit Complexes
Crystal Geometry
Pd(dmit)₂·TBA adopts a distorted square-planar geometry, as observed in analogous Pd-dmit complexes. For instance, C(17)H(13)NPd₂S₂₁ (a Pd-dmit derivative) crystallizes in a triclinic system with lattice parameters a = 7.804 Å, b = 36.171 Å, c = 6.284 Å, and angles α = 91.68°, β = 112.08°, γ = 88.79° . In contrast, Ni(dmit)₂·TBA (Ni analog) shows similar square-planar coordination but with shorter metal-sulfur bond lengths (Ni–S = 2.19–2.23 Å vs. Pd–S = 2.31–2.35 Å) . Platinum analogs (e.g., Pt(dmit)₂·TBA) exhibit even larger bond lengths due to the metal’s atomic radius .
Table 1: Structural Parameters of M(dmit)₂ Complexes
| Metal (M) | Coordination Geometry | Avg. M–S Bond Length (Å) | Crystal System | Reference |
|---|---|---|---|---|
| Pd²⁺ | Distorted square-planar | 2.33 | Triclinic | |
| Ni²⁺ | Square-planar | 2.21 | Triclinic | |
| Pt²⁺ | Square-planar | 2.38 | Not reported |
Electronic and Conductivity Properties
Band Structure and Metal-Insulator Transitions
Pd(dmit)₂ complexes exhibit unique electronic behaviors. Tight-binding calculations on (SMeEt₂)[Pd(dmit)₂]₂ reveal a metal-insulator transition at 150 K, attributed to electronic correlations and dimerization effects . In contrast, Ni(dmit)₂ salts (e.g., (TBA)₂Ni(dmit)₂) display fifth-order nonlinear optical responses under laser excitation, linked to charge-transfer excitations . Platinum analogs are less studied but predicted to have broader conduction bands due to stronger spin-orbit coupling .
Thermal Stability and Decomposition Kinetics
Thermogravimetric analysis (TGA) of [Et₄N]₂[Pd(dmit)₂] shows decomposition onset at ~220°C, while [Et₄N]₂[Ni(dmit)₂] decomposes at ~200°C, indicating higher thermal stability for Pd complexes . The decomposition pathway involves ligand degradation and counterion evaporation, with Pd complexes forming more stable metal sulfides .
Biological Activity
Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium is a complex that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a detailed overview of its biological activity based on recent research findings.
The biological activity of palladium complexes often involves interactions with cellular components such as DNA. Studies suggest that these complexes may induce cytotoxic effects through mechanisms distinct from traditional chemotherapeutics like cisplatin. Specifically, palladium complexes can intercalate into DNA, leading to structural changes that trigger apoptosis in cancer cells .
Anticancer Activity
Recent studies have highlighted the anticancer potential of palladium(II) complexes, including those with dithiocarbamate ligands:
-
Cytotoxicity Studies :
- A study reported that new palladium(II) complexes exhibited significant cytotoxic effects against various cancer cell lines, including human gastric carcinoma (AGS), esophageal squamous cell carcinoma (Kyse-30), and hepatocellular carcinoma (HepG2). The half-maximal inhibitory concentration (IC50) values were found to be lower than those for cisplatin, indicating enhanced potency .
- The complexes caused G2/M phase arrest in AGS and HepG2 cells and S phase arrest in Kyse-30 cells, demonstrating their ability to disrupt the cell cycle and induce apoptosis .
- Case Study :
Antimicrobial Activity
Palladium complexes have also been evaluated for their antimicrobial properties:
- Bacterial Strains Tested :
Summary of Findings
| Biological Activity | Cell Lines Tested | IC50 Values (μM) | Mechanism |
|---|---|---|---|
| Anticancer | AGS | < 0.68 | G2/M Phase Arrest |
| HepG2 | < 0.78 | G2/M Phase Arrest | |
| Kyse-30 | < 0.94 | S Phase Arrest | |
| Antimicrobial | S. aureus | Not specified | Disruption of Bacterial Growth |
| E. coli | Not specified | Disruption of Bacterial Growth |
Q & A
Q. What are the optimized synthetic routes for preparing palladium(II) complexes with 2-sulfanylidene-1,3-dithiole-4,5-dithiolate (dmit) ligands?
The synthesis typically involves stepwise ligand assembly and metal coordination. A three-step protocol from carbon disulfide can generate the dmit ligand precursor, followed by reaction with Pd(II) salts under inert conditions. Key steps include:
- Ligand purification via recrystallization (melting point: 181°C, decomposition) to ensure purity .
- Metal coordination in anhydrous solvents (e.g., acetonitrile) with stoichiometric control to avoid side products like polymeric species .
- Counterion exchange (e.g., tetrabutylammonium) to stabilize the complex and enhance solubility .
Q. How do counterions like tetrabutylazanium influence the structural and electronic properties of Pd-dmit complexes?
Tetrabutylammonium (TBA⁺) acts as a bulky counterion to prevent anion aggregation, enabling isolation of discrete [Pd(dmit)₂]²⁻ units. Structural studies (e.g., XRD) reveal:
- Layered or columnar packing in crystals, depending on counterion size .
- Enhanced solubility in polar aprotic solvents (e.g., DMF, MeCN), facilitating electrochemical studies .
- Minimal electronic interference with the Pd-dmit core, preserving intrinsic conductivity and redox activity .
Q. What spectroscopic and crystallographic methods are critical for characterizing Pd-dmit complexes?
- X-ray diffraction (XRD): Resolves coordination geometry (e.g., square-planar Pd²⁺) and ligand bonding modes (κ²-S,S′) .
- IR/Raman spectroscopy: Identifies C–S and S–S stretching vibrations (500–700 cm⁻¹) to confirm ligand integrity .
- Thermogravimetric analysis (TGA): Assesses thermal stability, with decomposition typically >200°C .
Advanced Research Questions
Q. How can DFT calculations elucidate the electronic structure and adsorption behavior of Pd-dmit complexes on TiO₂ surfaces?
Density functional theory (DFT) reveals:
- Charge transfer from the Pd-dmit complex to TiO₂(101) surfaces, driven by sulfur-mediated interactions .
- Adsorption geometry (e.g., flat vs. vertical ligand orientation) impacts conductivity and catalytic activity .
- Frontier molecular orbitals (HOMO-LUMO gaps) correlate with experimental UV-Vis spectra and redox potentials .
Q. What causes discrepancies in electrical conductivity measurements among Pd-dmit complexes with similar structures?
Contradictions arise from:
- Crystal packing: Columnar stacks (e.g., [Ni(dmit)₂] salts) enable higher conductivity than layered arrangements .
- Counterion effects: Bulky cations (e.g., TBA⁺) disrupt intermolecular orbital overlap, reducing conductivity .
- Doping/defects: Trace oxygen or moisture can alter charge-carrier density, requiring strict inert handling .
Q. How do magnetic properties of Pd-dmit complexes correlate with structural phase transitions?
- Antiferromagnetic coupling is observed in dimerized [Pd(dmit)₂]²⁻ units due to π-π interactions between ligands .
- Phase transitions (e.g., monoclinic to orthorhombic) at low temperatures (<100 K) alter magnetic susceptibility, detectable via SQUID magnetometry .
Q. What strategies improve the thermoelectric performance of Pd-dmit-based materials?
- Ligand functionalization: Introducing electron-withdrawing groups (e.g., –NO₂) enhances Seebeck coefficients .
- Dimensional control: 2D polymeric networks (e.g., [Pd(dmit)]ₙ) optimize carrier mobility and reduce thermal conductivity .
- Hybrid composites: Combining Pd-dmit complexes with conductive polymers (e.g., PEDOT:PSS) balances electrical and thermal properties .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
